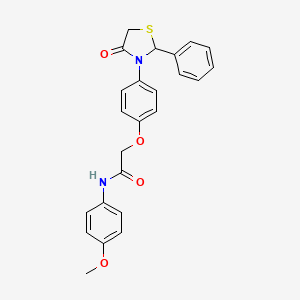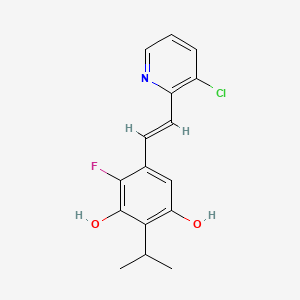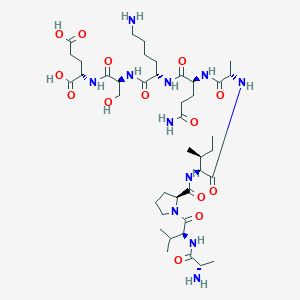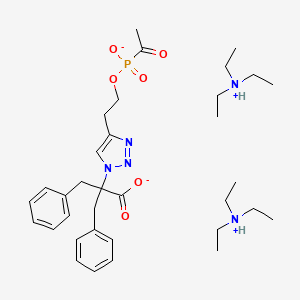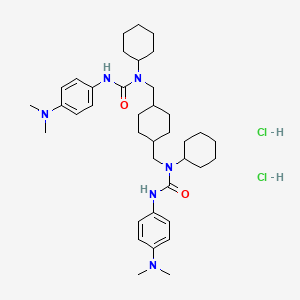
NTE-122 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NTE-122 (dihydrochloride) is a chemical compound known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial in the metabolism of cholesterol, and its inhibition has significant implications for the treatment of atherosclerosis. The compound has shown promising results in reducing cholesterol levels and preventing the progression of atherogenesis in animal models .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NTE-122 (dihydrochloride) involves multiple steps, starting from the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods
Industrial production of NTE-122 (dihydrochloride) would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to regulatory standards for pharmaceutical production. The use of automated reactors and continuous flow chemistry could enhance efficiency and consistency in large-scale production .
化学反応の分析
Types of Reactions
NTE-122 (dihydrochloride) primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions involving NTE-122 (dihydrochloride) include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of NTE-122 (dihydrochloride) depend on the specific reaction conditions and reagents used. Oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
NTE-122 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of acyl-CoA:cholesterol acyltransferase and its effects on cholesterol metabolism.
Biology: Investigated for its role in cellular processes involving cholesterol metabolism and transport.
Medicine: Explored as a potential therapeutic agent for the treatment of atherosclerosis and other cholesterol-related disorders.
作用機序
NTE-122 (dihydrochloride) exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT, NTE-122 (dihydrochloride) reduces the formation of cholesterol esters, thereby lowering cholesterol levels in the body. This mechanism is particularly important in preventing the progression of atherosclerosis, as it reduces the accumulation of cholesterol in arterial walls .
類似化合物との比較
Similar Compounds
NTE-123 (dihydrochloride): Another ACAT inhibitor with similar properties but different potency and selectivity.
NTE-124 (dihydrochloride): A structurally related compound with variations in functional groups, leading to different pharmacokinetic properties.
NTE-125 (dihydrochloride): An ACAT inhibitor with a different mechanism of action and therapeutic applications.
Uniqueness
NTE-122 (dihydrochloride) stands out due to its high potency and selectivity as an ACAT inhibitor. Its ability to significantly reduce cholesterol levels and prevent atherogenesis in animal models makes it a promising candidate for further research and development. The compound’s unique structure and mechanism of action contribute to its effectiveness and potential therapeutic benefits .
特性
分子式 |
C38H60Cl2N6O2 |
|---|---|
分子量 |
703.8 g/mol |
IUPAC名 |
1-cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C38H58N6O2.2ClH/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4;;/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46);2*1H |
InChIキー |
RJZJTTNFFARMHQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
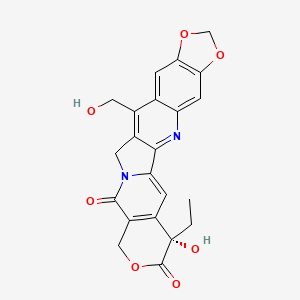

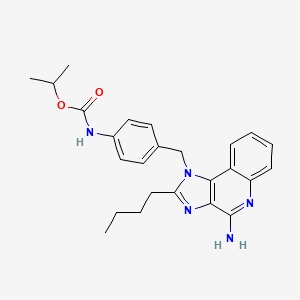
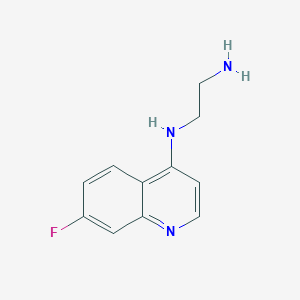
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
